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molecular formula C11H13BrO2 B8620449 5-Bromo-2-isopropyl-4-methoxy-benzaldehyde

5-Bromo-2-isopropyl-4-methoxy-benzaldehyde

Cat. No. B8620449
M. Wt: 257.12 g/mol
InChI Key: VVRASIFBCAZFGJ-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

To a solution of 1-bromo-4-isopropyl-2-methoxy-benzene and 1-bromo-2-isopropyl-4-methoxy-benzene from step 2 (6.621 g, 28.9 mmol) in 100 mL 1,2 dichloroethane was added TiCl4 (6.3 mL, 57.8 mmol) at 0° C. After 10 minutes, dichloromethoxymethane (Cl2CHOMe) (2.6 mL, 28.9 mmol) was added and the mixture was warmed to reflux. After 3 hours the mixture was cooled poured over ice and acidified with 50 mL 2 M HCl. The resulting slurry was extracted with CH2Cl2, and washed with brine. The combined organics were dried over MgSO4, filtered and concentrated in vacuo to give a dark-green oil. Purification via flash chromatography (96:4 hexane/ethyl acetate) afforded 5-bromo-2-isopropyl-4-methoxy-benzaldehyde and 5-bromo-4-isopropyl-2-methoxy-benzaldehyde (2.876 g, 39%, 6.621 g, 72%) as a 1:1 mixture of inseparable isomers in the form of an orange oil, which was used directly in step 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.621 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
catalyst
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:10])[CH3:9])=[CH:4][C:3]=1[O:11][CH3:12].[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[CH:22]([CH3:24])[CH3:23].Cl[CH:26](Cl)[O:27]C.Cl>ClCCCl.Cl[Ti](Cl)(Cl)Cl>[Br:1][C:2]1[C:3]([O:11][CH3:12])=[CH:4][C:5]([CH:8]([CH3:10])[CH3:9])=[C:6]([CH:7]=1)[CH:17]=[O:20].[Br:13][C:14]1[C:15]([CH:22]([CH3:24])[CH3:23])=[CH:16][C:17]([O:20][CH3:21])=[C:18]([CH:19]=1)[CH:26]=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C)C)OC
Name
Quantity
6.621 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
6.3 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
ClC(OC)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours the mixture was cooled
Duration
3 h
ADDITION
Type
ADDITION
Details
poured over ice
EXTRACTION
Type
EXTRACTION
Details
The resulting slurry was extracted with CH2Cl2
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark-green oil
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (96:4 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=CC(=C(C=O)C1)C(C)C)OC
Name
Type
product
Smiles
BrC=1C(=CC(=C(C=O)C1)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.876 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08524725B2

Procedure details

To a solution of 1-bromo-4-isopropyl-2-methoxy-benzene and 1-bromo-2-isopropyl-4-methoxy-benzene from step 2 (6.621 g, 28.9 mmol) in 100 mL 1,2 dichloroethane was added TiCl4 (6.3 mL, 57.8 mmol) at 0° C. After 10 minutes, dichloromethoxymethane (Cl2CHOMe) (2.6 mL, 28.9 mmol) was added and the mixture was warmed to reflux. After 3 hours the mixture was cooled poured over ice and acidified with 50 mL 2 M HCl. The resulting slurry was extracted with CH2Cl2, and washed with brine. The combined organics were dried over MgSO4, filtered and concentrated in vacuo to give a dark-green oil. Purification via flash chromatography (96:4 hexane/ethyl acetate) afforded 5-bromo-2-isopropyl-4-methoxy-benzaldehyde and 5-bromo-4-isopropyl-2-methoxy-benzaldehyde (2.876 g, 39%, 6.621 g, 72%) as a 1:1 mixture of inseparable isomers in the form of an orange oil, which was used directly in step 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.621 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
catalyst
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:10])[CH3:9])=[CH:4][C:3]=1[O:11][CH3:12].[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[CH:22]([CH3:24])[CH3:23].Cl[CH:26](Cl)[O:27]C.Cl>ClCCCl.Cl[Ti](Cl)(Cl)Cl>[Br:1][C:2]1[C:3]([O:11][CH3:12])=[CH:4][C:5]([CH:8]([CH3:10])[CH3:9])=[C:6]([CH:7]=1)[CH:17]=[O:20].[Br:13][C:14]1[C:15]([CH:22]([CH3:24])[CH3:23])=[CH:16][C:17]([O:20][CH3:21])=[C:18]([CH:19]=1)[CH:26]=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C)C)OC
Name
Quantity
6.621 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
6.3 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
ClC(OC)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours the mixture was cooled
Duration
3 h
ADDITION
Type
ADDITION
Details
poured over ice
EXTRACTION
Type
EXTRACTION
Details
The resulting slurry was extracted with CH2Cl2
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark-green oil
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (96:4 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=CC(=C(C=O)C1)C(C)C)OC
Name
Type
product
Smiles
BrC=1C(=CC(=C(C=O)C1)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.876 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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